2-(3-(Trifluoromethyl)phenyl)thiazolidine
Overview
Description
“2-(3-(Trifluoromethyl)phenyl)thiazolidine” is a compound with the molecular formula C10H10F3NS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are intriguing and have been used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 1,2-aminothiols and aldehydes can react quickly under physiological conditions to afford a thiazolidine product .Molecular Structure Analysis
The molecular structure of “2-(3-(Trifluoromethyl)phenyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . This structure is intriguing and behaves as a bridge between organic synthesis and medicinal chemistry .Chemical Reactions Analysis
Thiazolidine derivatives have been used in various chemical reactions. For example, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .Physical And Chemical Properties Analysis
The compound is solid in physical form . Its melting point ranges from 109 to 111 .Scientific Research Applications
Crystallography and Molecular Structure
- The compound 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide, a derivative of 2-(3-(Trifluoromethyl)phenyl)thiazolidine, demonstrates a twisted conformation of its 1,3-thiazolidine ring. The intricate three-dimensional network formed by hydrogen bonds and weak C—H⋯π interactions is crucial in its crystal structure, suggesting the significance of thiazolidine's spatial arrangement in defining its interactions and stability within crystal structures (Akkurt, 2012).
Biological Synthesis and Applications
Chemical Synthesis and Biological Relevance
- Thiazolidine compounds, closely related to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, have been synthesized using different intermediates and have shown promising antioxidant and antitumor activities. These activities underline the compound's potential in pharmacological and medical applications, especially in the realm of cancer treatment and prevention (Gouda, 2011).
- The synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a one-pot, three-component reaction illustrates the compound's versatility and its capacity to form structurally diverse scaffolds, which are of significant interest in biological research due to their potential applications in drug discovery and other fields (Dalmal, 2014).
Antimicrobial and Antifungal Properties
Antimicrobial and Antifungal Activities
- Derivatives of 1,3-thiazolidin-4-ones, which include compounds similar to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, have exhibited significant antimicrobial and antifungal properties. This suggests a potential application in developing new treatments or preventive measures against microbial and fungal infections (Aouali, 2016).
Antioxidant Potential
Evaluation of Antioxidant Effects
- The evaluation of antioxidant activity of thiazolidin-4-one derivatives, which are structurally related to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, has indicated that certain derivatives exhibit significant radical scavenging properties. This highlights the potential of these compounds in combating oxidative stress and may be relevant in the prevention of diseases associated with free radical damage (Apotrosoaei, 2014).
Signaling Pathways and Cancer Treatment
Inhibitory Effects on Signaling Pathways
- Thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways in cancer cells, such as the Raf/MEK/ERK and the PI3K/Akt pathways. Their ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in specific phases indicates their potential as lead compounds for developing new anticancer agents (Li, 2010).
Safety And Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCFSFFPPFZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)thiazolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.